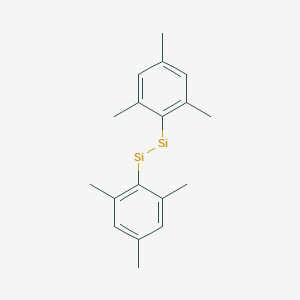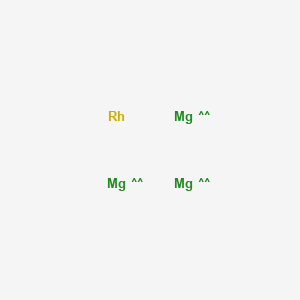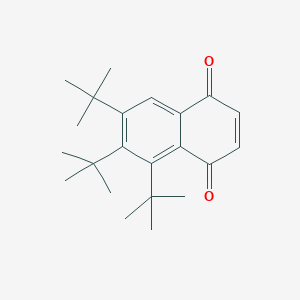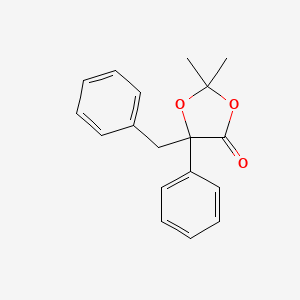
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate is an organic compound characterized by the presence of a nitrophenyl group, an ethyl chain, and a cyclohexylcarbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)ethyl cyclohexylcarbamate typically involves the reaction of 1-(2-nitrophenyl)ethanol with cyclohexyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The process involves the following steps:
- Dissolution of 1-(2-nitrophenyl)ethanol in an appropriate solvent such as dichloromethane.
- Addition of cyclohexyl isocyanate to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purification of the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ethyl derivatives.
科学研究应用
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a photoactivatable probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Nitrophenyl)ethyl cyclohexylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo photolysis, releasing reactive intermediates that can interact with biological molecules. This property makes it useful as a photoactivatable probe in biological studies.
相似化合物的比较
Similar Compounds
1-(Anthraquinon-2-yl)ethyl N-Cyclohexylcarbamate: Similar in structure but contains an anthraquinonyl group instead of a nitrophenyl group.
Nitrendipine: Contains a nitrophenyl group but differs in the rest of its structure.
Uniqueness
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate is unique due to its combination of a nitrophenyl group and a cyclohexylcarbamate moiety, which imparts specific chemical and photochemical properties not found in other similar compounds.
属性
CAS 编号 |
133795-10-5 |
|---|---|
分子式 |
C15H20N2O4 |
分子量 |
292.33 g/mol |
IUPAC 名称 |
1-(2-nitrophenyl)ethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C15H20N2O4/c1-11(13-9-5-6-10-14(13)17(19)20)21-15(18)16-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H,16,18) |
InChI 键 |
WWQZUDUDGMRSTL-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)

![2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate](/img/structure/B14286334.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)


![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)

![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)

![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
